2-[4-(Benzyloxy)phenyl]furan: Differentiated Lipophilicity vs. 2-(4-Methoxyphenyl)furan
2-[4-(Benzyloxy)phenyl]furan demonstrates significantly higher lipophilicity compared to the closely related analog 2-(4-methoxyphenyl)furan. This difference is a key driver of biological membrane permeability and target binding affinity. The target compound has a calculated LogP of approximately 3.2 , whereas the methoxy analog has a LogP of ~2.98 .
| Evidence Dimension | Lipophilicity (LogP) |
|---|---|
| Target Compound Data | LogP ≈ 3.2 |
| Comparator Or Baseline | 2-(4-Methoxyphenyl)furan: LogP ≈ 2.98 |
| Quantified Difference | ΔLogP ≈ +0.22 |
| Conditions | Calculated/Experimental values from vendor datasheets and chemical databases |
Why This Matters
Higher LogP values are associated with enhanced passive membrane permeability, a critical factor for compounds intended for intracellular or CNS targets.
